molecular formula C14H12N4O2 B371980 1,3-Dimethyl-7-phenylpteridine-2,4-dione CAS No. 964-45-4

1,3-Dimethyl-7-phenylpteridine-2,4-dione

Cat. No.: B371980
CAS No.: 964-45-4
M. Wt: 268.27g/mol
InChI Key: CGMXSXCINFWYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-7-phenylpteridine-2,4-dione is a synthetic pteridine derivative characterized by a bicyclic pteridine core with two ketone groups at positions 2 and 4. The molecule features methyl substituents at positions 1 and 3 and a phenyl group at position 5.

Properties

CAS No.

964-45-4

Molecular Formula

C14H12N4O2

Molecular Weight

268.27g/mol

IUPAC Name

1,3-dimethyl-7-phenylpteridine-2,4-dione

InChI

InChI=1S/C14H12N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-8-10(16-12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

CGMXSXCINFWYPM-UHFFFAOYSA-N

SMILES

CN1C2=NC(=CN=C2C(=O)N(C1=O)C)C3=CC=CC=C3

Canonical SMILES

CN1C2=NC(=CN=C2C(=O)N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Imidazolidine-2,4-dione Derivatives

Core Structure : Five-membered imidazolidine ring with ketone groups at positions 2 and 4.
Examples :

  • IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione): Exhibits antinociceptive effects via interactions with the central nervous system .
  • IM-7 (3-phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione) : Induces acute cardiovascular effects in rats .

Comparison :

  • Synthesis : Synthesized via Strecker reaction with sodium cyanide and aryl aldehydes, yielding 70–74% efficiency .
  • Activity : The phenyl group at position 3 is critical for CNS activity, while para-substituted aryl groups modulate cardiovascular effects .

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Core Structure : Bicyclic six-membered pyrrolopyrazine ring with dione groups.
Examples :

  • PPDH (hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione): Isolated from Burkholderia spp., shows antimicrobial activity against Pseudomonas aeruginosa and E. coli .
  • PPDHMP (hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione) : Comprises 56.67% of bacterial extracts and exhibits antibacterial properties .

Comparison :

  • Natural vs. Synthetic : Unlike synthetic pteridine derivatives, pyrrolopyrazine-diones are often naturally occurring, with methylpropyl or phenylmethyl substituents enhancing antimicrobial potency .
  • Structural Flexibility : The bicyclic system allows for isomerization (e.g., peaks at 16.95–18.27 min in HPLC), influencing bioavailability .

Thiazolidine-2,4-dione Derivatives

Core Structure : Five-membered thiazolidine ring with sulfur at position 1 and dione groups.
Examples :

  • Rosiglitazone/Pioglitazone : Antidiabetic drugs targeting PPAR-γ but withdrawn due to cardiovascular toxicity and bladder cancer risks .

Comparison :

  • Pharmacokinetics : Thiazolidine-diones face ADME challenges (e.g., metabolic instability), whereas pteridine derivatives may offer better solubility due to their planar aromatic core .
  • Substituent Strategy : Modifications at C-5 in thiazolidines (e.g., ethyl, methoxy) mirror the para-substituted aryl groups in pteridine analogs, suggesting shared optimization principles for target engagement .

Other Pteridine Derivatives

Examples :

  • 1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones : Synthesized via condensation reactions; fused furan rings alter electronic properties compared to dimethyl-phenyl substituents .
  • 2-Amino-1,4,7,8-tetrahydropteridine-4,7-dione: Features amino and hydroxyl groups, enhancing hydrogen-bonding capacity but reducing lipophilicity .

Comparison :

  • Synthetic Accessibility: The target compound’s methyl and phenyl groups may simplify synthesis compared to amino/hydroxyl-substituted analogs, which require protective group strategies .

Research Findings and Implications

  • Structural Activity Relationships (SAR) : Bulky substituents (e.g., isopropyl in IM-7) enhance target selectivity but may reduce solubility. Para-substituted aryl groups are critical across all classes for modulating activity .
  • Synthetic Efficiency : Strecker synthesis (imidazolidines) and bacterial isolation (pyrrolopyrazines) offer scalable routes, whereas pteridine derivatives require further methodological optimization .
  • Safety Profiles : Thiazolidine-diones highlight the importance of substituent-driven toxicity mitigation—a lesson applicable to pteridine analog design .

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